molecular formula C13H13FO2 B12516208 Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate CAS No. 679795-37-0

Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate

Cat. No.: B12516208
CAS No.: 679795-37-0
M. Wt: 220.24 g/mol
InChI Key: JOBJCZRYMBWRLT-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H13O2F. It is characterized by the presence of a fluoro group and a phenyl group attached to a penta-2,4-dienoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-5-phenylpenta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with fluorobenzene under specific conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The phenyl group contributes to the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluoro and phenyl groups, which impart distinct chemical and physical properties. The fluoro group enhances the compound’s reactivity and potential biological activity, while the phenyl group contributes to its stability and hydrophobicity .

Properties

CAS No.

679795-37-0

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

ethyl 2-fluoro-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C13H13FO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3

InChI Key

JOBJCZRYMBWRLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CC1=CC=CC=C1)F

Origin of Product

United States

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